Facinicline

α7 nAChR 5-HT3 receptor Dual pharmacology

Facinicline (RG3487, MEM 3454) is the only validated dual-target tool compound combining α7 nAChR partial agonism (Ki=6 nM, 63–69% efficacy) with high-affinity 5-HT3 receptor antagonism (Ki=1.2 nM). Unlike single-target α7 agonists (e.g., Encenicline, TC-5619), Facinicline enables dissociable modulation of dopamine (α7-mediated) and acetylcholine (5-HT3-mediated) efflux in prefrontal cortex and hippocampus. With well-characterized minimally effective doses across multiple cognitive domains (0.03–1.0 mg/kg) and Phase 2 clinical validation in Alzheimer's and schizophrenia, Facinicline is the preferred tool for translational research in cognition, sensorimotor gating, and attentional performance without response inhibition confounds.

Molecular Formula C15H18N4O
Molecular Weight 270.33 g/mol
CAS No. 677306-35-3
Cat. No. B1671852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFacinicline
CAS677306-35-3
SynonymsFacinicline;  RG-3487;  RG 3487;  RG3487;  R-3487;  R 3487;  R3487;  RO-5313534;  RO 5313534;  RO5313534;  MEM3454;  MEM 3454;  MEM-3454; 
Molecular FormulaC15H18N4O
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43
InChIInChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)/t13-/m1/s1
InChIKeyTXCYUSKWBHUVEP-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Facinicline (677306-35-3) Scientific Procurement Overview: α7 nAChR Partial Agonist and 5-HT3 Antagonist Tool Compound


Facinicline (free base, CAS 677306-35-3), also known as RG3487, MEM 3454, or RO-5313534, is a small-molecule nicotinic α7 acetylcholine receptor (α7 nAChR) partial agonist that also exhibits antagonist properties at the serotonin 3 (5-HT3) receptor [1]. This compound is orally bioactive and was advanced to Phase 2 clinical development by Roche and Memory Pharmaceuticals for cognitive impairment associated with Alzheimer's disease and schizophrenia [2]. Facinicline binds to the human α7 nAChR with a binding affinity (Ki) of 6 nM, acting as a partial agonist with 63–69% efficacy relative to acetylcholine, and binds to the 5-HT3 receptor as an antagonist with a Ki of 1.2 nM .

Why Generic α7 nAChR Agonists Cannot Substitute for Facinicline (RG3487) in Mechanistic Studies


Generic substitution among α7 nAChR agonists is scientifically invalid for Facinicline due to its quantitatively distinct dual-target pharmacology. Unlike single-target α7 agonists such as Encenicline (EVP-6124, Ki ≈ 4.3–10 nM) [1] or TC-5619 (Ki ≈ 1–1.4 nM) , Facinicline is distinguished by its high-affinity 5-HT3 receptor antagonism (Ki = 1.2 nM), which is approximately 5-fold more potent than its α7 binding and functionally dissociable in vivo [2]. This dual pharmacology produces distinct neurochemical outcomes: Facinicline enhances dopamine efflux via α7 nAChR stimulation but acetylcholine efflux primarily via 5-HT3 receptor antagonism—a mechanistic bifurcation not replicable by pure α7 agonists [3]. Procurement of any alternative α7 agonist without 5-HT3 antagonist activity would fundamentally alter experimental outcomes in systems where serotonergic modulation is relevant.

Facinicline (677306-35-3) Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparator Data


Facinicline vs. Encenicline (EVP-6124): Dual α7/5-HT3 Activity Versus Pure α7 Agonism

Facinicline exhibits dual pharmacology as both a high-affinity α7 nAChR partial agonist (Ki = 6 nM; EC50 = 0.8 μM in oocytes, 7.7 μM in QM7 cells; 63–69% efficacy vs. ACh) and a high-affinity 5-HT3 receptor antagonist (Ki = 1.2 nM; IC50 = 2.8 nM in oocytes, 32.7 nM in N1E-115 cells) [1]. In contrast, Encenicline (EVP-6124) is a pure α7 nAChR partial agonist with comparable α7 binding affinity (Ki = 4.33–9.98 nM, depending on radioligand) but minimal 5-HT3 activity—it inhibits the 5-HT3 receptor by only 51% at 10 nM, the lowest concentration tested [2]. Facinicline's 5-HT3 antagonism is approximately 5-fold more potent than its α7 agonism (Ki ratio 5-HT3/α7 = 0.2), a dual-target profile that Encenicline does not possess .

α7 nAChR 5-HT3 receptor Dual pharmacology Binding affinity

Facinicline vs. Pure α7 Agonists: Differential Neurotransmitter Efflux Mechanisms

In vivo microdialysis studies in rat prefrontal cortex and hippocampus demonstrate that Facinicline (RG3487, 0.1–10 mg/kg s.c.) enhances both dopamine (DA) and acetylcholine (ACh) efflux with a bell-shaped dose-response curve peaking at 0.3–0.6 mg/kg [1]. Mechanistic dissection using selective antagonists revealed that DA efflux is mediated primarily via α7 nAChR stimulation (blocked by methyllycaconitine, 1.0 mg/kg), whereas ACh efflux is mediated primarily via 5-HT3 receptor antagonism (partially inhibited by the 5-HT3 agonist 1-(m-chlorophenyl)-biguanide, 1.0 mg/kg) [2]. Pure α7 agonists lacking 5-HT3 antagonism would not produce the same ACh efflux enhancement, representing a functionally distinct neurochemical signature unique to Facinicline [3].

Dopamine efflux Acetylcholine efflux Microdialysis 5-HT3 antagonism

Facinicline vs. ABT-126: Superior 5-HT3 Receptor Affinity Ratio

Facinicline exhibits a 5-HT3 receptor Ki of 1.2 nM, which is 5-fold more potent than its α7 nAChR Ki of 6 nM (5-HT3/α7 Ki ratio = 0.2) [1]. In contrast, ABT-126 (Nelonicline) has a 5-HT3 receptor Ki of 140 nM, which is approximately 11-fold weaker than its α7 nAChR Ki of 12.3 nM (5-HT3/α7 Ki ratio ≈ 11.4) [2]. This represents a quantitative difference of approximately 117-fold in relative 5-HT3 versus α7 binding affinity between the two compounds. Facinicline is therefore a substantially more potent 5-HT3 antagonist relative to its α7 activity compared to ABT-126 .

5-HT3 selectivity Binding affinity ratio Nelonicline ABT-126

Facinicline vs. Galanthamine: Superior Sustained Attention Performance in Preclinical Model

In an operant visual signal detection task assessing sustained attention in rats, Facinicline (R3487/MEM3454, 0.03–0.6 mg/kg s.c.) produced a significant dose-dependent increase in percent hit accuracy without altering percent correct rejection performance [1]. In contrast, galanthamine (0.25–2 mg/kg s.c.), an acetylcholinesterase inhibitor and α7 allosteric positive modulator, failed to significantly increase percent hit accuracy, and higher doses produced a decrease in percent correct rejection performance, indicating impaired response inhibition [2]. Facinicline's maximal effect was observed at 0.6 mg/kg administered 60 minutes before testing [3].

Sustained attention Operant signal detection Galanthamine Cognitive enhancement

Facinicline Preclinical Cognitive Efficacy: Quantified MED Values Across Multiple Behavioral Domains

Facinicline (RG3487) demonstrates quantified minimally effective doses (MEDs) across multiple preclinical cognition models, establishing a benchmark efficacy profile for α7 nAChR tool compounds [1]. In object recognition memory (episodic memory model), the acute oral MED is 1.0 mg/kg p.o., with efficacy maintained after repeated 10-day administration at brain and plasma concentrations in the low-nanomolar range . In the Morris water maze task assessing spatial learning in age-impaired rats, the MED is 0.03 mg/kg i.p. [2]. In the prepulse inhibition (PPI) model of sensorimotor gating, Facinicline reverses apomorphine-induced deficits with an MED of 0.03 mg/kg i.p., and reverses phencyclidine-induced impairments in an attentional set-shifting model of executive function with an MED of ≤0.03 mg/kg i.p. [3].

Object recognition memory Spatial learning Prepulse inhibition Minimally effective dose

Facinicline Clinical Development Stage and Target Engagement Validation

Facinicline (RG3487/MEM 3454) advanced to Phase 2 clinical development, providing human target engagement and safety data not available for earlier-stage α7 tool compounds [1]. In a Phase 2a study in Alzheimer's disease patients (n=80), MEM 3454 demonstrated statistically significant effects on multiple measures of cognition [2]. In a randomized, placebo-controlled Phase 2 study in schizophrenia patients with cognitive impairment (n=215), RG3487 (5, 15, 50 mg/day) was generally well-tolerated; while it did not improve cognitive deficits as assessed by the MATRICS Consensus Cognitive Battery, a post hoc analysis revealed significant improvement in negative symptoms at 5 mg and 50 mg doses versus placebo (NSA total: -4.45, p=0.04 and -4.75, p=0.02, respectively) [3]. This clinical dataset distinguishes Facinicline from purely preclinical tool compounds, offering human validation of target engagement and safety [4].

Phase 2 clinical trial Alzheimer's disease Schizophrenia Negative symptoms

Facinicline (677306-35-3) Optimal Research Application Scenarios Based on Differentiated Evidence


Dual α7 nAChR Agonism and 5-HT3 Receptor Antagonism Mechanistic Studies

Investigators studying the interplay between cholinergic and serotonergic systems should select Facinicline over pure α7 agonists (e.g., Encenicline, TC-5619) or pure 5-HT3 antagonists. Facinicline's Ki of 6 nM at α7 nAChR and Ki of 1.2 nM at 5-HT3 receptor, combined with in vivo microdialysis evidence showing dissociable dopamine (α7-mediated) and acetylcholine (5-HT3-mediated) efflux enhancement, makes it the only validated tool compound for probing dual-target mechanisms in prefrontal cortex and hippocampus [1][2].

Preclinical Cognitive Enhancement Studies with Established Dosing Benchmarks

For behavioral pharmacology studies of episodic memory, spatial learning, sensorimotor gating, or executive function, Facinicline offers extensively validated minimally effective doses (MEDs): 1.0 mg/kg p.o. for object recognition memory, 0.03 mg/kg i.p. for Morris water maze spatial learning, 0.03 mg/kg i.p. for prepulse inhibition, and ≤0.03 mg/kg i.p. for attentional set-shifting [1]. These well-characterized MEDs across multiple cognitive domains reduce pilot study burden and ensure reproducible results, distinguishing Facinicline from less thoroughly characterized α7 tool compounds.

Translational Research Requiring Clinical Validation of Target Engagement

For translational programs bridging preclinical α7 nAChR findings to human applications, Facinicline provides a clinically validated foundation. The compound completed Phase 2 trials in Alzheimer's disease (positive Phase 2a cognition signal) and schizophrenia (n=215 RCT with negative symptom improvement, p<0.05), establishing human safety and target engagement data [1][2]. This clinical dataset distinguishes Facinicline from preclinical-only α7 agonists (e.g., PNU-282987, GTS-21) and provides procurement justification for studies requiring human-validated tool compounds.

Sustained Attention and Attentional Performance Studies Requiring Clean Behavioral Profiles

For operant behavioral studies of sustained attention, Facinicline demonstrated significant improvement in percent hit accuracy without impairing response inhibition (percent correct rejection) in a head-to-head comparison with galanthamine, which impaired response inhibition at cognitively active doses [1]. This cleaner attentional enhancement profile makes Facinicline the preferred tool for studies where response inhibition confounds must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Facinicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.